4-Amino-3-(methoxycarbonyl)benzoic acid
Overview
Description
The compound 4-Amino-3-(methoxycarbonyl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes an amino group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 4-Amino-3-(methoxycarbonyl)benzoic acid involves various chemical reactions. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, a related compound, is achieved through methylation, thiocyanation, hydrolysis, and ethylation reactions starting from 4-amino salicylic acid, with a total yield of 65% . Another related compound, 2-amino-4-methoxy benzoic acid, is synthesized from toluidine through a series of reactions including nitrification, diazotization, methylation, oxidation, and selective reduction, yielding a 61% yield . These methods demonstrate the versatility of synthetic approaches for such compounds, which may be adapted for the synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Amino-3-(methoxycarbonyl)benzoic acid has been characterized using various techniques. X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been employed to determine the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, which shares a similar methoxy substitution pattern . The crystal structure is stabilized by intramolecular and intermolecular interactions, including N-H...O and C-H...O contacts. These findings could provide insights into the molecular structure of 4-Amino-3-(methoxycarbonyl)benzoic acid.
Chemical Reactions Analysis
The chemical reactivity of methoxy-substituted benzoic acids has been explored in various studies. For example, the potassium salt of 3-methoxy benzoic acid undergoes selective deprotonation at the para position to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . This demonstrates the potential for selective metalation reactions in the synthesis of substituted benzoic acids, which could be relevant for the chemical reactions of 4-Amino-3-(methoxycarbonyl)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-(methoxycarbonyl)benzoic acid can be inferred from related compounds. The vibrational modes of the interacting groups in similar molecules have been investigated using both experimental and theoretical FT-IR and FT-Raman spectra . Additionally, the UV–Vis spectra of these compounds have been studied, showing ligand-to-ligand charge transfer responsible for intense absorbance . These properties are crucial for understanding the behavior of 4-Amino-3-(methoxycarbonyl)benzoic acid in various environments and could guide its applications in different fields.
Scientific Research Applications
Synthesis and Biological Activity
A study by Gamalevich et al. (2015) describes a chemico-enzymatic approach for synthesizing optically active compounds which are intermediates in the synthesis of 4-(2,6-dimethylheptyl)benzoic acid. The research explored the biological activity of its enantiomers, finding that the (S)-configuration reduces cholesterol levels in aorta cells (Gamalevich, Vlasyuk, & Serebryakov, 2015).
Polyaniline Doping
Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including 4-aminobenzoic acid, as dopants for polyaniline. This study demonstrated that benzoic acids can efficiently dope polyaniline, influencing its properties like conductivity and structural characteristics (Amarnath & Palaniappan, 2005).
Schiff Base Synthesis and Antibacterial Activity
Parekh et al. (2005) synthesized a series of Schiff bases derived from 4-aminobenzoic acid, testing them as potential antibacterial agents against various bacterial strains. Their findings revealed that the molecular structure of these compounds significantly influences their antibacterial activity (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Corrosion Inhibition Studies
Okey et al. (2020) explored the use of certain Schiff bases derived from amino benzoic acids, including 4-amino variants, as corrosion inhibitors for mild steel in acidic media. Their comprehensive study involved various analytical techniques, demonstrating high inhibition efficiency and providing insights into the adsorption behavior and surface interactions of these compounds (Okey, Obasi, Ejikeme, Ndinteh, Ramasami, Sherif, Akpan, & Ebenso, 2020).
Synthesis Methodology
Jian-hui (2010) developed a novel synthesis method for 2-amino-4-methoxy benzoic acid, providing a more efficient and cost-effective approach. This research highlights the potential for improved synthetic routes for benzoic acid derivatives (Jian-hui, 2010).
Luminescent Properties in Coordination Compounds
Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which include substitutions like methoxy groups. The study provided insights into how different substituents affect the photophysical properties of these complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVONVMDYDZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508141 | |
Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(methoxycarbonyl)benzoic acid | |
CAS RN |
41684-07-5 | |
Record name | 4-Amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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